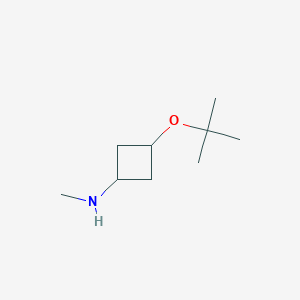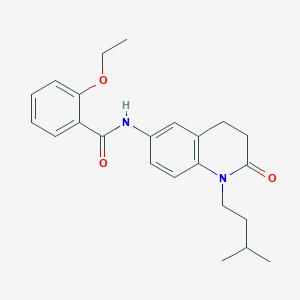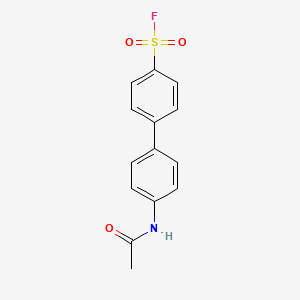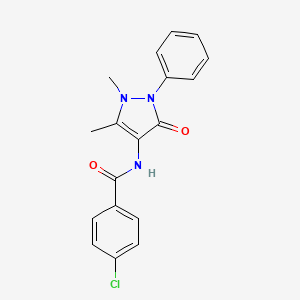
3-(tert-butoxy)-N-methylcyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(tert-butoxy)-N-methylcyclobutan-1-amine” is a chemical compound that is used in the synthesis of peptoid-based polyacids . It is derived from N-(3-tert-butoxy-3-oxopropyl) glycine . The compound is used as a building block for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Synthesis Analysis
The compound is synthesized through a controlled ring-opening polymerization process . The polymerization process uses primary amine initiators and proceeds in a controlled manner . The process results in a poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with controlled molecular weight and narrow molecular weight distribution .Molecular Structure Analysis
The molecular structure of “3-(tert-butoxy)-N-methylcyclobutan-1-amine” is complex. The compound is a structural mimic of polypeptides, with the location of the sidechain shifted from the α-carbon, as in peptides, to the nitrogen atom . This shift eliminates stereogenic centers found in polypeptides and significantly limits the hydrogen bonding interaction along and amongst the polymer backbones relative to the polypeptides .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis. The polymerization process involves a series of reactions that result in the formation of the final product . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .科学的研究の応用
Polymer Chemistry
The compound is used in the controlled ring-opening polymerization of N-carboxyanhydrides to produce well-defined peptoid-based polyacids. These polymers are valuable for constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties . The resulting polyacids can mimic the structure of poly(glutamic acid), which is significant for biomedical applications such as tissue engineering and drug delivery systems.
Drug Development
In pharmaceutical research, 3-(tert-butoxy)-N-methylcyclobutan-1-amine serves as a building block for potential drug candidates. Its incorporation into drug structures allows researchers to explore the impact of the propyl chain and the protected hydroxyl group on the drug’s properties, such as solubility, efficacy, and stability.
Biomimetic Materials
The compound aids in the synthesis of biomimetic polymers prized for their biocompatibility and stimuli-responsive characteristics . These materials are increasingly used in sensing, tissue culture, and drug delivery, leveraging their similarity to chemical motifs found in nature .
Supramolecular Chemistry
It plays a role in the development of supramolecular structures that can respond to environmental stimuli. The polymers derived from this compound can change their hydrodynamic size in water based on the solution pH, which is crucial for developing smart materials for various applications, including environmental sensing and responsive coatings .
Nanotechnology
The controlled polymerization process using this compound enables the creation of polymers with precise molecular weights and narrow distributions. This precision is essential for the design of nanoscale devices and materials, where uniformity at the molecular level can significantly impact performance .
Biopolymers
As a structural mimic of polypeptides, the compound contributes to the field of biopolymers. The shift in side-chain location from the α-carbon to the nitrogen atom offers synthetic advantages, eliminating stereogenic centers and reducing hydrogen bonding interactions, which is beneficial for various biomedical applications .
Functional Materials
The compound is instrumental in producing functional materials with quantitative functional sidechain presence and tailorable polymer chain length. This is particularly useful for creating materials with specific properties for targeted applications in areas such as biotechnology and material science .
Environmental Science
In environmental science, the stimuli-responsive properties of materials derived from this compound can be utilized for pollution control and remediation efforts . The ability to adjust material properties in response to pH changes can be applied to develop systems for controlled release of remediation agents .
将来の方向性
The future directions for “3-(tert-butoxy)-N-methylcyclobutan-1-amine” involve its use in the synthesis of peptoid-based polyacids . These polyacids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The compound’s potential applications in this area are a promising avenue for future research .
作用機序
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are known to be useful building blocks for the construction of peptidomimetic supramolecular assemblies .
Mode of Action
It’s known that tert-butoxide can participate in radical chemistry, including hydrogen atom transfer (hat) and β-scission . These reactions can lead to the formation of new compounds, potentially affecting the function of biological targets.
Biochemical Pathways
Related compounds, such as tert-butoxycarbonyl-protected amino acids, have been used in the synthesis of peptoid-based polyacids through controlled ring-opening polymerization . These polyacids can mimic the structure of natural polypeptides, potentially influencing various biochemical pathways.
Result of Action
Related compounds have been used in the synthesis of peptoid-based polyacids, which can mimic the structure of natural polypeptides . This could potentially influence various cellular processes and molecular interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of 3-(tert-butoxy)-N-methylcyclobutan-1-amine. For instance, the reactivity of tert-butoxide is known to be highly solvent- and temperature-dependent .
特性
IUPAC Name |
N-methyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-8-5-7(6-8)10-4/h7-8,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFDOQCDIJYPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2871978.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)



![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)
![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)

![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871995.png)
![1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2871997.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)